molecular formula C18H22O3 B8449886 [4,5-Dimethoxy-2-(1-methyl-2-phenyl-ethyl)-phenyl]-methanol

[4,5-Dimethoxy-2-(1-methyl-2-phenyl-ethyl)-phenyl]-methanol

Cat. No.: B8449886
M. Wt: 286.4 g/mol
InChI Key: JUTLVKVGAKUYQJ-UHFFFAOYSA-N
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Description

[4,5-Dimethoxy-2-(1-methyl-2-phenyl-ethyl)-phenyl]-methanol is a useful research compound. Its molecular formula is C18H22O3 and its molecular weight is 286.4 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C18H22O3

Molecular Weight

286.4 g/mol

IUPAC Name

[4,5-dimethoxy-2-(1-phenylpropan-2-yl)phenyl]methanol

InChI

InChI=1S/C18H22O3/c1-13(9-14-7-5-4-6-8-14)16-11-18(21-3)17(20-2)10-15(16)12-19/h4-8,10-11,13,19H,9,12H2,1-3H3

InChI Key

JUTLVKVGAKUYQJ-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CC=CC=C1)C2=CC(=C(C=C2CO)OC)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

Diisobutyl aluminum hydride (22.9 mL, 1.0 M in THF) was added to a solution of 4,5-dimethoxy-2-(1-methyl-2-phenyl-ethyl)-benzoic acid methyl ester (2.886 g, 9.2 mmol) in 100 mL THF at −78° C. over 10 min. The mixture was allowed to stir for 1 h and warmed to room temperature. After 1.5 hours the mixture was quenched by the slow addition of 50 mL saturated Rochelle's salt. After rapidly stirring for 30 minutes the mixture was filtered through a pad of celite and concentrated in vacuo. H2O was added and the slurry was extracted with ethyl acetate, washed with H2O and washed with brine. The combined organics were dried over Na2SO4, filtered and concentrated in vacuo to give a crude oil. Purification via flash chromatography (3:1 hexane/ethyl acetate) afforded [4,5-dimethoxy-2-(1-methyl-2-phenyl-ethyl)-phenyl]-methanol as a clear oil (1.269 g, 48%).
Quantity
22.9 mL
Type
reactant
Reaction Step One
Quantity
2.886 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One

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